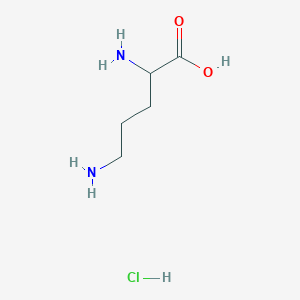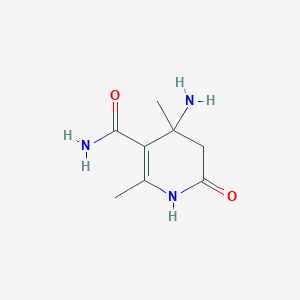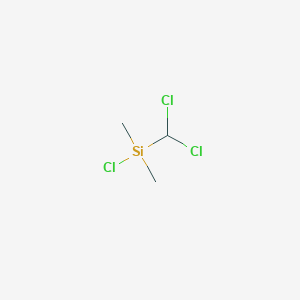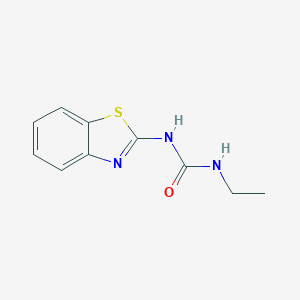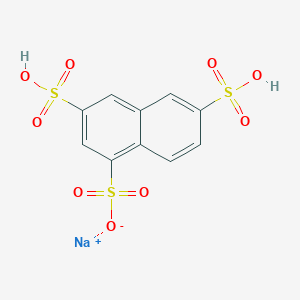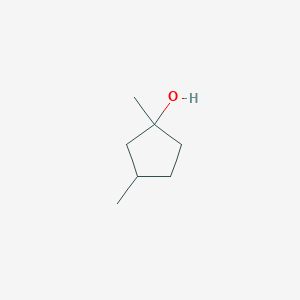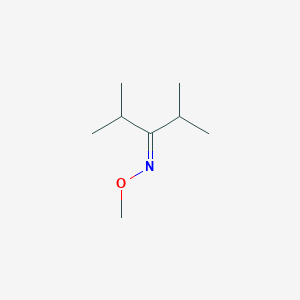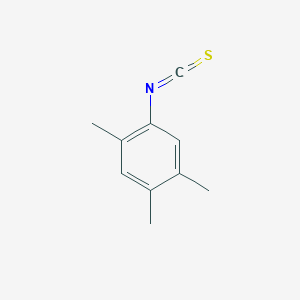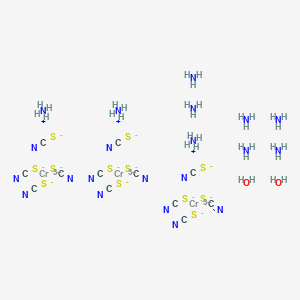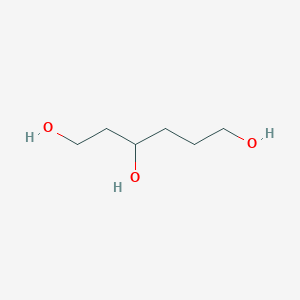
1,3,6-Hexanetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6-Hexanetriol, also known as trihydroxyhexane, is a colorless and odorless organic compound with the molecular formula C6H14O3. It is a polyol, which means it contains multiple hydroxyl groups (-OH) and is commonly used in the synthesis of various organic compounds. 1,3,6-Hexanetriol is also used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1,3,6-Hexanetriol is not fully understood, but it is believed to act as a reducing agent due to the presence of multiple hydroxyl groups. It can also form hydrogen bonds with other molecules, which can affect their properties and behavior.
Biochemical and Physiological Effects:
1,3,6-Hexanetriol has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to inhibit the growth of certain bacteria and fungi. It has also been shown to improve the stability and solubility of certain drugs and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3,6-Hexanetriol in lab experiments is its ability to act as a reducing agent and form hydrogen bonds, which can be useful in the synthesis of organic compounds and the study of molecular interactions. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are many potential future directions for the use of 1,3,6-Hexanetriol in scientific research. One area of interest is the development of new dendrimers for drug delivery and other applications. Another area of interest is the study of its antioxidant and anti-inflammatory properties and their potential use in the treatment of various diseases. Additionally, the use of 1,3,6-Hexanetriol as a stabilizer in pharmaceutical formulations and the synthesis of new organic compounds is an area of ongoing research.
Métodos De Síntesis
1,3,6-Hexanetriol can be synthesized by the reduction of adipic acid with sodium borohydride or by the catalytic hydrogenation of sorbitol. The latter method is more commonly used as it is more efficient and produces a higher yield of 1,3,6-Hexanetriol.
Aplicaciones Científicas De Investigación
1,3,6-Hexanetriol has been used in various scientific research applications, including as a building block for the synthesis of organic compounds, as a reagent in biochemical assays, and as a stabilizer in pharmaceutical formulations. It is also used as a precursor for the synthesis of dendrimers, which are highly branched and symmetric macromolecules that have potential applications in drug delivery, gene therapy, and imaging.
Propiedades
Número CAS |
18990-98-2 |
|---|---|
Nombre del producto |
1,3,6-Hexanetriol |
Fórmula molecular |
C6H14O3 |
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
hexane-1,3,6-triol |
InChI |
InChI=1S/C6H14O3/c7-4-1-2-6(9)3-5-8/h6-9H,1-5H2 |
Clave InChI |
AAYGSSGHJGVNSK-UHFFFAOYSA-N |
SMILES |
C(CC(CCO)O)CO |
SMILES canónico |
C(CC(CCO)O)CO |
Otros números CAS |
18990-98-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B94060.png)
